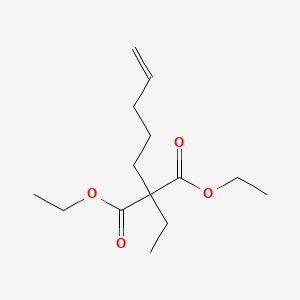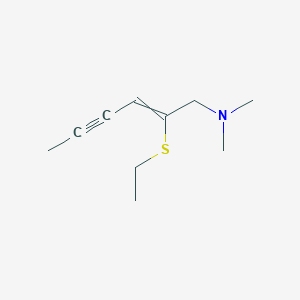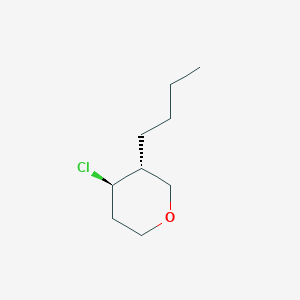
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a nitro group, a hydroxyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol, and the product is obtained after recrystallization . Another method involves the use of microwave-assisted synthesis, which offers a more efficient and rapid approach to obtaining the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various functionalized pyridine derivatives.
Applications De Recherche Scientifique
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl and nitrile groups also play a role in the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Methylenebis(2-Hydroxy-4-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carbonitrile): This compound shares a similar core structure but has a methylene bridge linking two pyridine units.
Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-: This compound has a similar pyridine core but with different substituents.
Uniqueness
2-Hydroxy-4-methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
60524-24-5 |
|---|---|
Formule moléculaire |
C7H5N3O4 |
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
6-hydroxy-4-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N3O4/c1-3-4(2-8)6(11)9-7(12)5(3)10(13)14/h1H3,(H2,9,11,12) |
Clé InChI |
DXNYCXJKBKZADM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=C1[N+](=O)[O-])O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)


![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)


![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)


![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
